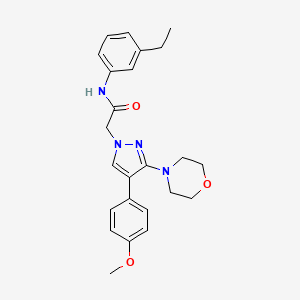

N-(3-ethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-3-18-5-4-6-20(15-18)25-23(29)17-28-16-22(19-7-9-21(30-2)10-8-19)24(26-28)27-11-13-31-14-12-27/h4-10,15-16H,3,11-14,17H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWCHPBAGRQLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the morpholine group and the aromatic substituents. Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process. The use of high-purity starting materials and advanced purification methods, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including N-(3-ethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide. In vitro evaluations have shown that compounds with similar structures exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL, indicating potent antimicrobial properties .

Antiviral Activity

Compounds featuring the pyrazole scaffold have also been investigated for their antiviral properties. Research indicates that modifications at specific positions on the pyrazole ring can enhance activity against viral targets, including reverse transcriptase. For instance, derivatives with specific substitutions have shown improved inhibitory effects compared to standard antiviral agents .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate hydrazones or hydrazines.

- Substitution Reactions : The introduction of ethyl and methoxy groups at designated positions on the aromatic rings is performed using electrophilic aromatic substitution methods.

- Final Coupling : The morpholine moiety is integrated into the structure through nucleophilic substitution reactions.

The detailed characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Therapeutic Potential

Anti-inflammatory Effects

There is emerging evidence that pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway .

Cancer Research

Research into the anticancer potential of pyrazole derivatives is ongoing. Some studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate antimicrobial efficacy | Compound showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus |

| Antiviral Activity Assessment | Investigate reverse transcriptase inhibition | Enhanced activity observed with specific substitutions on pyrazole ring |

| Anti-inflammatory Research | Assess COX inhibition | Significant reduction in inflammatory markers observed in vitro |

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key Observations :

- Morpholino vs. Other Heterocycles: The morpholino group in the target compound improves solubility compared to triazole () or chromene () cores, which may enhance bioavailability .

- Linker Flexibility : The acetamide linker in the target compound allows conformational flexibility, unlike rigid carboxamide or triazole linkers in analogs (), which may influence target binding .

Key Observations :

Biological Activity

N-(3-ethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Ethyl Phenyl Group : Contributes to hydrophobic interactions.

- Morpholino Group : Enhances solubility and may influence receptor binding.

- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and anticancer effects.

- Methoxyphenyl Substituent : Potentially increases lipophilicity and biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study on thiazole derivatives showed that modifications in the phenyl ring led to increased cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells . The presence of electron-withdrawing groups was essential for enhanced activity, suggesting a similar expectation for this compound.

Antimalarial Activity

Similar compounds have been investigated for their antimalarial properties. A systematic study found that thiazole analogs demonstrated high potency against Plasmodium falciparum, with structure modifications significantly impacting activity . The SAR analysis highlighted the importance of non-bulky substituents on the phenyl ring, which may also apply to the pyrazole derivative under consideration.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Antiproliferative Effects : A compound similar in structure to this compound showed promising results in inhibiting cell proliferation in vitro, particularly against cancer cell lines such as MCF7 and A549 .

- Mechanism of Action : Research suggests that compounds with a pyrazole ring can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production . This mechanism could be relevant for understanding the biological activity of the target compound.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance biological activity.

- Morpholino Group Positioning : The placement of this group may affect receptor binding affinity and solubility.

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Hydrophobic groups | Enhanced membrane permeability |

| Morpholino group | Improved solubility |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-ethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

- Reacting 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one (alkyne) with 2-azido-N-phenylacetamide (azide) using CuSO₄·5H₂O and sodium ascorbate as catalysts .

- Purification via column chromatography and characterization using FT-IR, ¹H NMR, and mass spectrometry to confirm regioselectivity (1,4-substituted triazole formation) .

- Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) to improve yield and reduce byproducts .

Q. How is structural characterization of this compound validated in academic research?

A multi-technique approach is essential:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structure, hydrogen bonding patterns, and molecular conformation .

- Spectroscopy : ¹H NMR confirms proton environments (e.g., morpholine and methoxyphenyl signals), while FT-IR validates functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

- Elemental analysis : Verify purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability or structural analogs. Methodological strategies include:

- Standardized in vitro assays : Use MTT assays across consistent cell lines (e.g., HCT-116, MCF-7) with controlled conditions (e.g., 72-hour exposure, 10 µM concentration) .

- Comparative SAR studies : Evaluate substituent effects (e.g., morpholino vs. piperazine) on target binding using competitive inhibition assays .

- Meta-analysis : Cross-reference PubChem bioactivity data with peer-reviewed studies to identify outliers or confounding factors (e.g., solvent effects) .

Q. What computational tools are effective for predicting the binding affinity of this compound to kinase targets?

Molecular docking and dynamics simulations are critical:

- Software : Use AutoDock Vina or Schrödinger Suite for docking into ATP-binding pockets (e.g., CDK5/p25) .

- Parameters : Include solvation effects (e.g., TIP3P water model) and assess binding free energy (ΔG) via MM-GBSA .

- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries for CDK5) .

Q. What strategies optimize crystallographic refinement for this compound’s polymorphs?

High-resolution X-ray data (≤1.0 Å) and SHELX tools enable robust refinement:

- Hydrogen bonding analysis : Apply Etter’s graph-set notation to classify motifs (e.g., R₂²(8) rings in morpholine interactions) .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for twin-law refinement .

- Validation metrics : Ensure R-factor ≤5%, R-free ≤7%, and RMSD bond lengths <0.02 Å .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.